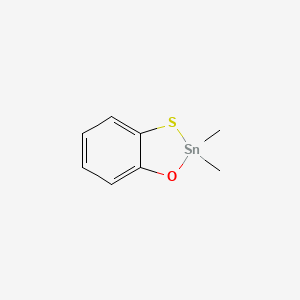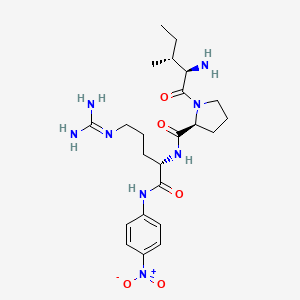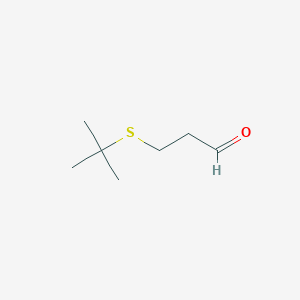
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole is an organotin compound that features a unique structure incorporating tin, sulfur, and oxygen atoms within a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3,2-benzoxathiastannole typically involves the reaction of organotin precursors with sulfur and oxygen-containing reagents. One common method involves the reaction of dimethyltin dichloride with 2-mercaptobenzaldehyde under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can participate in substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,2-Dimethyl-2H-1,3,2-benzoxathiastannole involves its interaction with molecular targets through its tin, sulfur, and oxygen atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another compound with a similar benzene ring structure but different heteroatoms.
2,2-Dimethylbutane: A structurally similar compound with different functional groups.
Uniqueness
2,2-Dimethyl-2H-1,3,2-benzoxathiastannole is unique due to the presence of tin, sulfur, and oxygen within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and materials science, where such properties are advantageous.
特性
| 73217-01-3 | |
分子式 |
C8H10OSSn |
分子量 |
272.94 g/mol |
IUPAC名 |
2,2-dimethyl-1,3,2-benzoxathiastannole |
InChI |
InChI=1S/C6H6OS.2CH3.Sn/c7-5-3-1-2-4-6(5)8;;;/h1-4,7-8H;2*1H3;/q;;;+2/p-2 |
InChIキー |
VTLSCZDYBSCUBY-UHFFFAOYSA-L |
正規SMILES |
C[Sn]1(OC2=CC=CC=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)


![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)

